6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C10H9ClO It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 4-methyl-2,3-dihydro-1H-inden-1-one. One common method is the reaction of 4-methyl-2,3-dihydro-1H-inden-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-4-methyl-1H-inden-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) to yield 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.
Major Products
Oxidation: 6-Chloro-4-methyl-1H-inden-1-one.
Reduction: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted indenones depending on the nucleophile.
Scientific Research Applications
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is investigated for its biological activity, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
Uniqueness
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
6-chloro-4-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWWQQYWQOBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258110 | |
Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-35-2 | |
Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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